3,3'-Diaminobenzophenone

Übersicht

Beschreibung

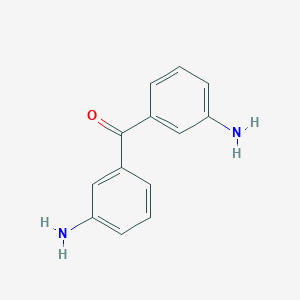

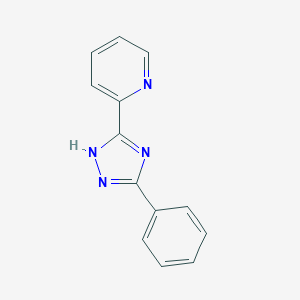

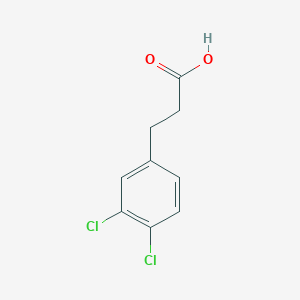

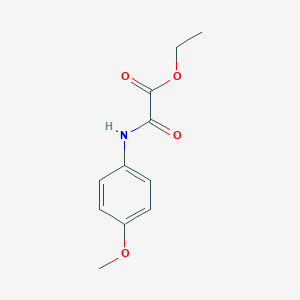

3,3’-Diaminobenzophenone is an organic compound with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . It is also known as Methanone, bis(3-aminophenyl)-. This compound is characterized by the presence of two amino groups attached to the benzene rings on either side of a central carbonyl group. It is a light yellow to orange powder that is insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3’-Diaminobenzophenone can be synthesized through the nitration of chloronitrobenzophenone, which is obtained by the Friedel-Crafts reaction between 3-nitrobenzoyl chloride and benzene. The nitration is followed by reduction to yield the desired diamino compound . Another method involves the reaction of benzophenone with dinitrogen peroxide in the presence of a catalyst such as HZSM-4, followed by hydrogenation with nickel powder under high pressure .

Industrial Production Methods: Industrial production of 3,3’-Diaminobenzophenone typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-Diaminobenzophenone undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The carbonyl group can be reduced to form secondary alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of 3,3’-dinitrobenzophenone.

Reduction: Formation of 3,3’-diamino-1,1’-biphenyl-4,4’-diol.

Substitution: Formation of various substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

3,3’-Diaminobenzophenone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: It is utilized in the production of high-performance materials, including adhesives and coatings

Wirkmechanismus

The mechanism of action of 3,3’-Diaminobenzophenone involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

3,4-Diaminobenzophenone: Similar structure but with amino groups at different positions.

4,4’-Diaminobenzophenone: Amino groups are para to each other on the benzene rings.

3,3’-Dinitrobenzophenone: Nitro groups instead of amino groups.

Uniqueness: 3,3’-Diaminobenzophenone is unique due to the specific positioning of the amino groups, which influences its reactivity and interaction with other molecules. This positioning allows for distinct chemical and biological properties compared to its isomers .

Eigenschaften

IUPAC Name |

bis(3-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQQUUXMCKXGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209994 | |

| Record name | 3,3'-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-79-0 | |

| Record name | 3,3′-Diaminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diaminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 611-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Diaminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-diaminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 3,3'-diaminobenzophenone in materials science?

A1: this compound is a key monomer in the synthesis of polyimides [, , , , , , , , ]. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications demanding high performance, such as aerospace components, microelectronics, and high-temperature adhesives [, , ].

Q2: How does the isomeric structure of oxydiphthalic anhydride (ODPA) influence the properties of polyimides synthesized with this compound?

A2: Research has investigated the impact of using different ODPA isomers (3,4,3',4'-oxydiphthalic anhydride, 2,3,2',3'-oxydiphthalic anhydride, and 2,3,3',4'-oxydiphthalic anhydride) alongside this compound in polyimide synthesis []. The study found that the isomeric attachment of ODPA significantly affects properties like solubility, glass transition temperature (Tg), thermal stability, and crystallinity of the resulting polyimides [].

Q3: Can this compound be used to create polyimides suitable for resin transfer molding (RTM)?

A3: Yes, this compound has been successfully incorporated into formulations of low-melt viscosity imide resins designed for RTM processes [, , ]. These resins exhibit low viscosities at elevated temperatures (e.g., 2-15 poise at 260-280 °C), enabling their use in cost-effective manufacturing of high-performance composites [, , ].

Q4: How does the incorporation of this compound affect the properties of poly(amide-imide)s?

A4: Research shows that incorporating this compound into poly(amide-imide)s contributes to their high thermal stability and optical activity [, ]. These polymers exhibit high inherent viscosities, making them suitable for forming films [].

Q5: What is the impact of metal ion incorporation on polyimides derived from this compound?

A5: Studies have explored incorporating metal ions into polyimides synthesized from 3,3',4,4'-benzophenone tetracarboxylic acid dianhydride and this compound [, ]. The results indicate that metal ion inclusion generally increases the softening temperature of these polyimides, potentially at the expense of thermal stability [, ].

Q6: Can this compound-based polyimides be modified to enhance specific properties?

A6: Yes, research demonstrates that modifications like the introduction of siloxane segments or the addition of fullerenes can further enhance the properties of these polyimides [, ]. For example, siloxane-modified polyimides exhibit improved toughness and environmental stability, while fullerene-modified versions display potential for applications in tribology [, ].

Q7: What is the role of this compound in developing optically active polymers?

A7: this compound is a crucial component in synthesizing optically active poly(amide-imide)s [, ]. Its incorporation allows for the creation of polymers with chiral centers, leading to unique optical properties beneficial for applications like chiral separations and asymmetric catalysis.

Q8: Are there any studies on the miscibility of this compound-based polyimides with other polymers?

A8: Yes, research has explored blending this compound-based polyimides with other polymers, such as polybenzimidazole (PBI) []. Studies show that these blends can exhibit miscibility, leading to materials with combined and potentially enhanced properties compared to the individual polymers [].

Q9: What are the structural characteristics of this compound?

A9: this compound (C13H12N2O) has a molecular weight of 212.25 g/mol. Its structure consists of two aniline groups (C6H4NH2) connected by a benzophenone (C6H5COC6H5) moiety. The "3,3'" designation indicates that the amine groups are attached to the third carbon atom of each benzene ring in the benzophenone structure. Spectroscopic data, including IR, UV-Vis, and NMR, can provide detailed insights into its structural features and bonding characteristics [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B177103.png)

![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)